molecular formula C17H18N2O3 B5417732 1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole

1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole

Cat. No. B5417732
M. Wt: 298.34 g/mol
InChI Key: WTSGSVRIMJSVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-fungal properties. It has also been investigated for its potential use in the treatment of diabetes mellitus and neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation by suppressing the production of inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the compound has been shown to have antioxidant properties and can protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole in lab experiments is its versatility. It can be used in a variety of assays to investigate its anti-inflammatory, anti-tumor, and anti-fungal properties. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

There are several future directions for research on 1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of diabetes mellitus. Further research is also needed to fully understand the mechanism of action of this compound and to investigate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-fungal properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to investigate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 1-(2,3-dimethoxybenzyl)-2-(5-methyl-2-furyl)-1H-imidazole involves the reaction of 2-(5-methyl-2-furyl) aminoacetonitrile with 2,3-dimethoxybenzaldehyde in the presence of a catalytic amount of glacial acetic acid. The resulting product is then treated with hydrochloric acid to obtain the final compound.

properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-2-(5-methylfuran-2-yl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-7-8-15(22-12)17-18-9-10-19(17)11-13-5-4-6-14(20-2)16(13)21-3/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSGSVRIMJSVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC=CN2CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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